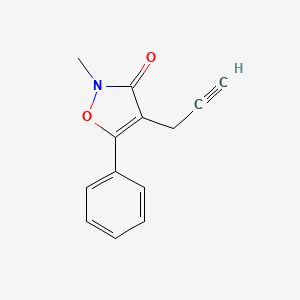![molecular formula C13H18N4O B12908561 2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine CAS No. 88875-22-3](/img/structure/B12908561.png)
2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine is a heterocyclic compound that features both imidazo and pyrimidine rings fused together, with a morpholine ring attached at the 4-position
Méthodes De Préparation
The synthesis of 4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Analyse Des Réactions Chimiques
4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Applications De Recherche Scientifique
4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine can be compared to other heterocyclic compounds with similar structures, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in drug design.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with potential biological activities. These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine.
Propriétés
Numéro CAS |
88875-22-3 |
|---|---|
Formule moléculaire |
C13H18N4O |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
4-(2,6,8-trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C13H18N4O/c1-9-8-12(16-4-6-18-7-5-16)17-11(3)15-10(2)13(17)14-9/h8H,4-7H2,1-3H3 |
Clé InChI |
XHWROOIDCFFMRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N=C(N2C(=C1)N3CCOCC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid](/img/structure/B12908505.png)


![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)




![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)

